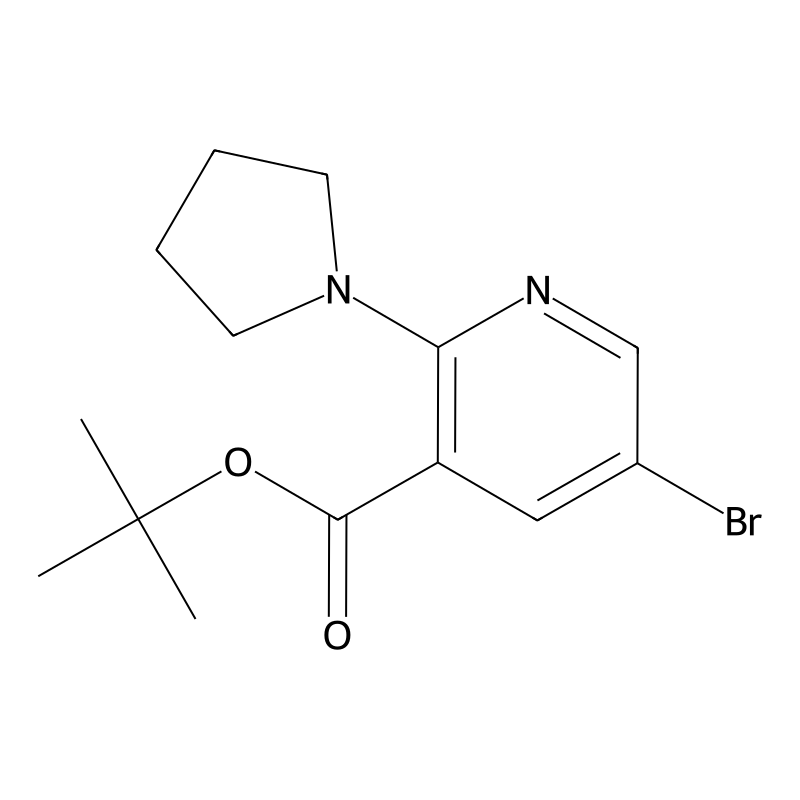5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester
Catalog No.
S941610
CAS No.
2206608-41-3
M.F
C14H19BrN2O2
M. Wt
327.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2206608-41-3
Product Name
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester
IUPAC Name
tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate
Molecular Formula
C14H19BrN2O2
Molecular Weight
327.22 g/mol
InChI
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3
InChI Key
YTWLGTDSBROULU-UHFFFAOYSA-N
SMILES
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2
Canonical SMILES
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2
5-Br-PyNBr is also known as Pyridine-2,6-dicarboxylic acid 5-bromo-2-(1,1-dimethylethyl)pyrrolidin-1-yl ester. This compound is a pyrrolidine derivative that belongs to the class of nicotinic acid esters. Nicotinic acid esters are important chemical compounds that have shown promising biological and pharmacological activities in various studies. 5-Br-PyNBr is a recently reported compound, with relatively limited literature on its potential applications.
5-Br-PyNBr is a white crystalline solid with a molecular weight of 408.32 g/mol. It has a melting point of 173-175 °C and is soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. The compound has the molecular formula C18H23BrN2O4 and has a 5-bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester functional group.
The synthesis of 5-Br-PyNBr involves the reaction between pyridine-2,6-dicarboxylic acid and tert-butyl 5-bromo-2-pyrrolidinecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography. The characterization of the product is typically done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
5-Br-PyNBr can be analyzed using various techniques, including gas chromatography (GC), liquid chromatography (LC), and thin-layer chromatography (TLC). NMR spectroscopy is used to determine the structure and purity of the compound. Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the compound. IR spectroscopy is used to characterize the functional groups present in the compound.
There is limited literature on the biological properties of 5-Br-PyNBr. However, studies have suggested that nicotinic acid esters, such as 5-Br-PyNBr, have potential biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic activities. Further studies are needed to determine the specific biological properties of 5-Br-PyNBr.
There is no reported data on the toxicity and safety of 5-Br-PyNBr. Therefore, studies should be conducted to determine the side effects and dosage recommendations for the compound.
The potential applications of 5-Br-PyNBr in scientific research are still being explored. Nicotinic acid esters have shown potential in various studies, including as anti-inflammatory agents, anti-cancer agents, and anti-diabetic agents. 5-Br-PyNBr could be used in studies focusing on these areas.
There is limited literature on 5-Br-PyNBr, with only a few studies reported in the literature. Current research efforts are focusing on determining the compound's biological activities and potential applications.
The potential implications of 5-Br-PyNBr in various fields of research and industry are still being explored. Nicotinic acid esters have shown potential in various studies, including as anti-inflammatory agents, anti-cancer agents, and anti-diabetic agents. 5-Br-PyNBr could be used in studies focusing on these areas. Additionally, the compound may have potential applications in the pharmaceutical industry.
There is limited literature on 5-Br-PyNBr, and therefore, further studies are needed to determine the compound's biological activities and potential applications. Future studies should focus on determining the toxicity and safety of the compound and its possible interactions with other compounds. Additionally, studies should investigate the potential applications of 5-Br-PyNBr in various fields of research and industry.
for research on 5-Br-PyNBr could include investigating the potential applications of the compound in other fields, such as as an antioxidant or as a catalyst in chemical reactions. Studies could also explore the synthesis of analogs of 5-Br-PyNBr to evaluate their biological activities and potential applications. Additionally, 5-Br-PyNBr could be evaluated in animal models to determine its potential as a therapeutic agent for specific diseases.
XLogP3
3.3
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








